10-Pro-atrial natriuretic factor (7-23)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atrial natriuretic factor (ANF) is a hormone that regulates blood pressure and fluid balance in the body. It is produced and secreted by the heart's atria in response to increased blood volume and pressure. ANF is a peptide hormone that consists of 28 amino acids. The 10-Pro-ANF (7-23) is a synthetic analogue of ANF that has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells. This binding activates a signaling pathway that leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the physiological effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). The vasodilatory effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) are mediated by the activation of PKG in smooth muscle cells.
Biochemical And Physiological Effects
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has potent diuretic and natriuretic effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and pressure. It also has vasodilatory effects, which further decrease blood pressure. These effects make it a promising candidate for the treatment of hypertension and heart failure.
Advantages And Limitations For Lab Experiments
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is a stable and synthetic analogue of 10-Pro-atrial natriuretic factor (7-23). This makes it easier to produce and study in the lab compared to the natural hormone. However, its potency and selectivity for NPR-A can make it difficult to study its effects in vivo. Additionally, its short half-life and rapid renal clearance can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). One area of research is the development of more stable and selective analogues of the hormone. Another area is the investigation of its potential therapeutic applications in other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis. Additionally, the use of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) in combination with other drugs may enhance its therapeutic potential.
Synthesis Methods
The 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and analytical HPLC.
Scientific Research Applications
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has been extensively studied for its potential therapeutic applications. It has been shown to have potent diuretic, natriuretic, and vasodilatory effects. These effects make it a promising candidate for the treatment of hypertension, heart failure, and other cardiovascular diseases.
properties
CAS RN |
114284-25-2 |
---|---|
Product Name |
10-Pro-atrial natriuretic factor (7-23) |
Molecular Formula |
C73H118N24O22S2 |
Molecular Weight |
1748 g/mol |
IUPAC Name |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
InChI Key |
YAHXKFVQBCWUAN-SPMZDROESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
sequence |
CFGPRIDRIGAQSGLGC |
synonyms |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.